molecular formula C17H10O9 B1197349 4,4'-Carbonyldiphthalic acid CAS No. 2479-49-4

4,4'-Carbonyldiphthalic acid

Cat. No. B1197349
Key on ui cas rn: 2479-49-4
M. Wt: 358.3 g/mol
InChI Key: UITKHKNFVCYWNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04684738

Procedure details

A process for producing benzophenone tetracarboxylic dianhydride, which comprises adding benzophenone tetracarboxylic acid to a solvent comprising, as the main constituent, an organic compound having a boiling point of more than 100° C. and being inert to benzophenone tetracarboxylic acid and benzophenone tetracarboxylic anhydrides, and heating the resulting mixture. This process enables one to produce benzophenone tetracarboxylic dianhydride having a very low moisture absorbency.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]([C:15](O)=[O:16])=[C:11]([C:18]([OH:20])=[O:19])[CH:10]=2)=[O:8])=[CH:5][C:4]([C:21]([OH:23])=[O:22])=[C:3]([C:24]([OH:26])=O)[CH:2]=1.C(C1C=CC=CC=1)(=O)C1C=CC=CC=1>>[CH:1]1[C:6]([C:7]([C:9]2[CH:14]=[CH:13][C:12]3[C:15]([O:20][C:18](=[O:19])[C:11]=3[CH:10]=2)=[O:16])=[O:8])=[CH:5][C:4]2[C:21]([O:22][C:24](=[O:26])[C:3]=2[CH:2]=1)=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O)C(=O)O)C(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating the resulting mixture

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)OC4=O)C(=O)OC2=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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